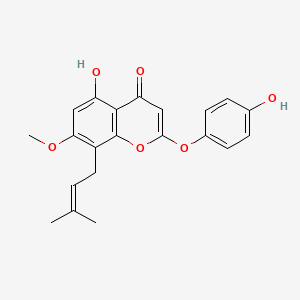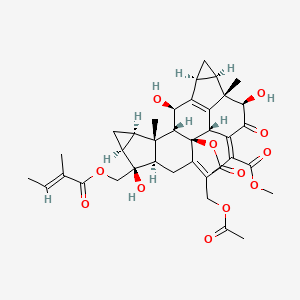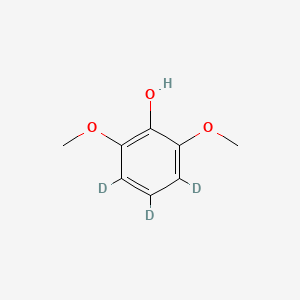
(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt is a deuterated form of S-Adenosyl-L-methionine, a naturally occurring compound that plays a crucial role in various biochemical processes. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme kinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt involves the incorporation of deuterium atoms into the S-methyl group of S-Adenosyl-L-methionine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The final product is then converted into its tetra(p-toluenesulfonate) salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic enrichment and chemical purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in methylation reactions.
Transmethylation: It participates in the transfer of methyl groups to other molecules.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include methyltransferases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include methylated compounds, demethylated derivatives, and various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt is widely used in scientific research due to its unique properties. Some of its applications include:
Biochemistry: Studying enzyme kinetics and metabolic pathways.
Molecular Biology: Investigating gene expression and epigenetic modifications.
Medicine: Researching potential therapeutic applications in treating diseases related to methylation defects.
Industry: Used in the production of isotopically labeled compounds for various applications.
Mecanismo De Acción
The compound exerts its effects by acting as a methyl donor in biochemical reactions. It interacts with various enzymes, such as methyltransferases, to transfer methyl groups to target molecules. This process is crucial for regulating gene expression, protein function, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
S-Adenosyl-L-methionine: The non-deuterated form of the compound.
S-Adenosyl-L-homocysteine: A related compound involved in methylation reactions.
Methylcobalamin: Another methyl donor used in biochemical processes.
Uniqueness
(RS)-S-Adenosyl-L-methionine-d3 (S-methyl-d3) Tetra(p-toluenesulfonate) Salt is unique due to its isotopic labeling, which allows for more precise studies of biochemical processes. The deuterium atoms provide a distinct advantage in tracing metabolic pathways and understanding enzyme mechanisms.
Propiedades
Fórmula molecular |
C29H38N6O11S3 |
|---|---|
Peso molecular |
745.9 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(trideuteriomethyl)sulfonio]butanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H22N6O5S.2C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*2-5H,1H3,(H,8,9,10)/t7-,8?,10?,11?,14?,27?;;/m1../s1/i1D3;; |
Clave InChI |
WKVUPXDTGYGZPJ-KLUXQFABSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[S+](CC[C@H](C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)

![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)



![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)






![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)
